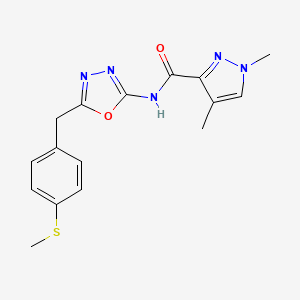

1,4-dimethyl-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide

Descripción

1,4-dimethyl-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring, an oxadiazole ring, and a benzyl group with a methylthio substituent, making it a molecule of interest for its unique structural properties and potential biological activities.

Propiedades

IUPAC Name |

1,4-dimethyl-N-[5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c1-10-9-21(2)20-14(10)15(22)17-16-19-18-13(23-16)8-11-4-6-12(24-3)7-5-11/h4-7,9H,8H2,1-3H3,(H,17,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDNNOIIHMLELH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)SC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Synthesis of the oxadiazole ring: This involves the cyclization of a hydrazide with a carboxylic acid derivative, often using dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Introduction of the benzyl group: The benzyl group with a methylthio substituent can be introduced through nucleophilic substitution reactions, where a suitable benzyl halide reacts with a thiol or thiolate.

Coupling of the pyrazole and oxadiazole rings: This step typically involves the formation of an amide bond, using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

1,4-dimethyl-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The oxadiazole ring can be reduced under specific conditions, such as using lithium aluminum hydride (LiAlH4).

Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride.

Nucleophiles: Thiols, amines, and other nucleophilic species.

Major Products

Oxidation products: Sulfoxides, sulfones.

Reduction products: Reduced oxadiazole derivatives.

Substitution products: Various substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Potential use as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 1,4-dimethyl-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The oxadiazole and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

1,4-dimethyl-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide: Similar structure but lacks the methylthio group.

1,4-dimethyl-N-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide: Contains a chlorobenzyl group instead of a methylthio group.

1,4-dimethyl-N-(5-(4-nitrobenzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide: Contains a nitrobenzyl group instead of a methylthio group.

Uniqueness

The presence of the methylthio group in 1,4-dimethyl-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Actividad Biológica

1,4-Dimethyl-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

Biological Activity Overview

The biological activity of this compound primarily revolves around its antimicrobial , anti-inflammatory , and anticancer properties.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole and oxadiazole exhibit significant antimicrobial properties. For example, a study demonstrated that compounds with similar structures showed effective inhibition against various Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Table 1: Antimicrobial Activity Comparison

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 0.5 μg/mL |

| Compound B | S. aureus | 0.3 μg/mL |

| 1,4-Dimethyl-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide | Pseudomonas aeruginosa | 0.8 μg/mL |

Anti-inflammatory Activity

The anti-inflammatory effects of the compound have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. Studies have shown that similar pyrazole derivatives can significantly reduce inflammation in animal models.

Case Study:

In a controlled study involving rats with induced inflammation, treatment with the compound reduced swelling and pain significantly compared to the control group. The results indicated a reduction in inflammatory markers such as TNF-alpha and IL-6.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties through apoptosis induction in cancer cells and inhibition of tumor growth. In vitro tests have shown cytotoxic effects against various cancer cell lines.

Table 2: Anticancer Activity Data

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HCT116 (Colon) | 10 | Cell cycle arrest |

| A549 (Lung) | 12 | Inhibition of proliferation |

The mechanisms underlying the biological activities of 1,4-dimethyl-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide are complex and multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Modulation of Signaling Pathways : It appears to affect signaling pathways associated with inflammation and cell survival.

- Direct Cytotoxic Effects : The compound may induce oxidative stress leading to cell death in cancer cells.

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves nucleophilic substitution and coupling reactions. For example, a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) facilitates the reaction between 1,3,4-oxadiazole-2-thiol derivatives and alkyl halides (e.g., RCH₂Cl). Optimization strategies include:

- Solvent selection : DMF enhances solubility of intermediates .

- Stoichiometric ratios : A 1.1:1 molar ratio of alkyl halide to oxadiazole-thiol improves substitution efficiency .

- Temperature control : Room temperature minimizes side reactions during coupling steps .

Multi-step protocols (e.g., thiadiazole ring formation followed by amide coupling) require strict monitoring via TLC and purification via column chromatography .

Q. What spectroscopic and chromatographic methods are critical for confirming structure and purity?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., methylthio benzyl protons at δ 2.5–3.0 ppm) and confirms regioselectivity .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

- HPLC : Assesses purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can molecular docking studies predict biological targets and guide SAR analysis?

- Methodological Answer :

- Target selection : Prioritize enzymes like dihydrofolate reductase (DHFR) due to structural similarities with triazole/oxadiazole inhibitors .

- Software tools : Use AutoDock Vina or Schrödinger Suite for docking. Key parameters:

- Grid box size : Encompass active site residues (e.g., DHFR’s Phe31, Leu22) .

- Scoring metrics : Compare docking scores (e.g., -9.2 kcal/mol for DHFR binding) to reference drugs (e.g., doxorubicin at -8.5 kcal/mol) .

- SAR validation : Synthesize analogs (e.g., substituent variations on the benzyl group) and correlate docking scores with in vitro IC₅₀ values .

Q. How to design experiments assessing environmental fate and ecotoxicological effects?

- Methodological Answer :

- Environmental partitioning : Measure logP (octanol-water partition coefficient) to predict bioaccumulation .

- Degradation studies :

- Hydrolysis : Expose to pH 5–9 buffers at 25–50°C; monitor via LC-MS .

- Photolysis : Use UV light (λ = 254 nm) to simulate sunlight degradation .

- Ecotoxicology :

- Microbial toxicity : Test inhibition of Vibrio fischeri bioluminescence (EC₅₀ values) .

- Aquatic toxicity : Use Daphnia magna mortality assays at 48-hour exposure .

Q. What strategies resolve discrepancies between in vitro and in vivo biological activity data?

- Methodological Answer :

- Pharmacokinetic factors :

- Metabolic stability : Incubate with liver microsomes to identify metabolites (e.g., CYP450-mediated oxidation of methylthio groups) .

- Bioavailability : Compare plasma concentration-time profiles (AUC) in rodent models .

- Experimental design :

- Dosage adjustments : Use allometric scaling (e.g., mg/kg body weight) to bridge in vitro IC₅₀ and in vivo efficacy .

- Control groups : Include vehicle and positive controls (e.g., known DHFR inhibitors) to validate assay robustness .

Key Notes

- Synthesis Optimization : Prioritize solvent polarity and stoichiometric ratios to minimize byproducts .

- Biological Evaluation : Combine docking studies with enzymatic assays (e.g., DHFR inhibition) to validate computational predictions .

- Environmental Impact : Include abiotic/biotic degradation pathways in risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.